Defined Cis Stereochemistry Enables Disparate Reactivity from Trans-Isomer
cis-2-Aminocyclobutanemethanol (CAS 45436-10-0) is a specific diastereomer of the 2-aminocyclobutanemethanol scaffold, defined by a cis relationship between the amino and hydroxymethyl groups. This is in direct contrast to its trans isomer (e.g., trans-(2-aminocyclobutyl)methanol HCl) . The different spatial orientation leads to fundamentally different reactivity and properties. For example, in related 2-cyanocycloalkanol systems, cis and trans isomers serve as discrete synthons for accessing specific 1,3-amino alcohol diastereomers, with one isomer being convertible to the other only via a multi-step inversion sequence involving thionyl chloride treatment and subsequent hydrolysis . This highlights that the cis stereoisomer is not a generic, interchangeable entity but a chemically distinct starting material required for synthesizing cis-configured target molecules.
| Evidence Dimension | Stereochemical Configuration |
|---|---|
| Target Compound Data | cis-2-aminocyclobutanemethanol (CAS 45436-10-0) |
| Comparator Or Baseline | trans-2-aminocyclobutanemethanol (e.g., trans-(2-aminocyclobutyl)methanol HCl) |
| Quantified Difference | N/A (Qualitative stereochemical difference) |
| Conditions | N/A |
Why This Matters
The procurement of the specific cis isomer (45436-10-0) is mandatory for research where the stereochemical outcome is critical, such as in the construction of chiral ligands, bioactive molecules, and diastereomeric probes.
